3-(Aminooxy)benzonitrile
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Overview
Description
3-(Aminooxy)benzonitrile is a chemical compound with the molecular formula C7H6N2O. It is known for its unique chemical structure, which includes an aminooxy group attached to a benzonitrile moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(Aminooxy)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically proceeds through the formation of benzaldoxime, which is then dehydrated to yield benzonitrile. The reaction conditions often include the use of an acid catalyst and a suitable solvent .
Industrial Production Methods
In industrial settings, the preparation of benzonitriles can involve the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures. This method is advantageous for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the aminooxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aminooxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Aminooxy)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the aminooxy functionality.
4-(Aminooxy)benzonitrile: A positional isomer with the aminooxy group attached at the para position.
2-(Aminooxy)benzonitrile: Another positional isomer with the aminooxy group attached at the ortho position.
Uniqueness
3-(Aminooxy)benzonitrile is unique due to the presence of the aminooxy group at the meta position, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique positioning allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-aminooxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-6-2-1-3-7(4-6)10-9/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPLKWOOTYWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)ON)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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